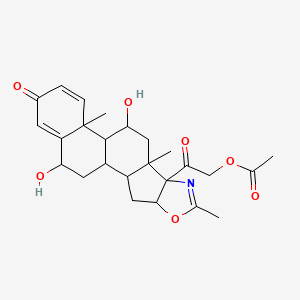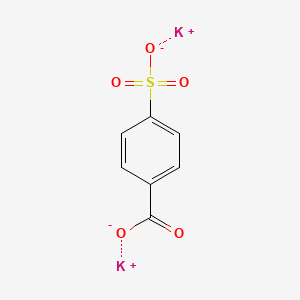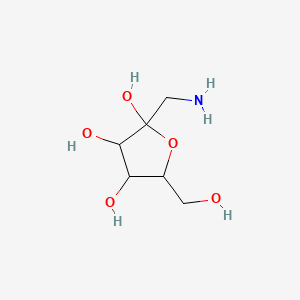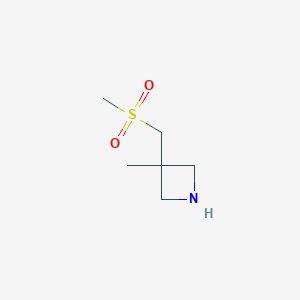![molecular formula C9H17NO6S B12289343 (2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-[4,5-O-(1-methylethylidene)] Topiramate is a derivative of topiramate, a well-known anticonvulsant drug. The compound is characterized by its unique molecular structure, which includes a sulfamate group and a dioxolane ring.
Preparation Methods
The synthesis of Des-[4,5-O-(1-methylethylidene)] Topiramate involves several steps. The starting material is typically a fructopyranose derivative, which undergoes a series of chemical reactions to introduce the sulfamate group and form the dioxolane ring. The reaction conditions often include the use of strong acids or bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial production methods for this compound are less commonly documented, as it is primarily used for research purposes. the general principles of organic synthesis, such as purification through recrystallization or chromatography, are likely employed to obtain high-purity samples .
Chemical Reactions Analysis
Des-[4,5-O-(1-methylethylidene)] Topiramate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
Des-[4,5-O-(1-methylethylidene)] Topiramate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfamate groups and dioxolane rings.
Biology: Researchers investigate its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: While not used therapeutically, it serves as a reference compound in the development of new anticonvulsant drugs.
Industry: Its unique chemical properties make it a candidate for various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Des-[4,5-O-(1-methylethylidene)] Topiramate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamate group is known to inhibit certain enzymes, while the dioxolane ring can interact with various biological molecules. These interactions lead to changes in cellular processes and can have various biological effects .
Comparison with Similar Compounds
Des-[4,5-O-(1-methylethylidene)] Topiramate is unique due to its specific molecular structure. Similar compounds include:
Topiramate: The parent compound, widely used as an anticonvulsant drug.
2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate: Another derivative with similar structural features.
2,3-desisopropylidene topiramate: A related compound with slight structural differences
These compounds share some chemical properties but differ in their specific applications and biological effects.
Properties
IUPAC Name |
(2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-8(2)15-7-4-3-5-13-9(7,16-8)6-14-17(10,11)12/h7H,3-6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSDDGIQDGRFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CCCOC2(O1)COS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)
![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)
![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)






![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
